molecular formula C15H13NO4 B5600770 3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate

3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate

Cat. No.: B5600770
M. Wt: 271.27 g/mol
InChI Key: ZQYLYQYXQLEFMQ-UHFFFAOYSA-N
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Description

3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group linked to a hydroxyphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-hydroxybenzoic acid with phenyl isocyanate, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[(3-Formylphenyl)carbamoyl]phenyl acetate.

    Reduction: Formation of 3-[(3-Aminophenyl)carbamoyl]phenyl acetate.

    Substitution: Formation of various substituted phenyl acetate derivatives.

Scientific Research Applications

3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The hydroxyphenyl carbamoyl moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl acetate group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Hydroxyphenyl)carbamoyl]phenyl benzoate
  • 3-[(3-Hydroxyphenyl)carbamoyl]phenyl propionate
  • 3-[(3-Hydroxyphenyl)carbamoyl]phenyl butyrate

Uniqueness

3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and carbamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[(3-hydroxyphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)20-14-7-2-4-11(8-14)15(19)16-12-5-3-6-13(18)9-12/h2-9,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLYQYXQLEFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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